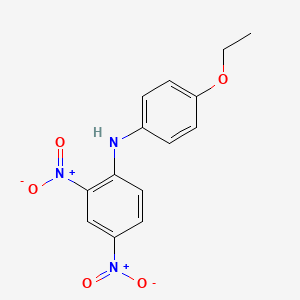![molecular formula C25H17N3O2S B5127755 2-{[(4,6-diphenyl-2-pyrimidinyl)thio]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5127755.png)
2-{[(4,6-diphenyl-2-pyrimidinyl)thio]methyl}-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(4,6-diphenyl-2-pyrimidinyl)thio]methyl}-1H-isoindole-1,3(2H)-dione, also known as NSC 693868, is a compound that has gained attention in the scientific community due to its potential applications in cancer treatment.
Mecanismo De Acción
2-{[(4,6-diphenyl-2-pyrimidinyl)thio]methyl}-1H-isoindole-1,3(2H)-dione 693868 inhibits the activity of topoisomerase II by binding to the enzyme and preventing it from interacting with DNA. This leads to the accumulation of DNA damage and ultimately induces cell death in cancer cells.
Biochemical and Physiological Effects:
2-{[(4,6-diphenyl-2-pyrimidinyl)thio]methyl}-1H-isoindole-1,3(2H)-dione 693868 has been found to have a number of biochemical and physiological effects. In addition to inhibiting the activity of topoisomerase II, 2-{[(4,6-diphenyl-2-pyrimidinyl)thio]methyl}-1H-isoindole-1,3(2H)-dione 693868 has been found to induce the production of reactive oxygen species, which can contribute to the induction of cell death in cancer cells. 2-{[(4,6-diphenyl-2-pyrimidinyl)thio]methyl}-1H-isoindole-1,3(2H)-dione 693868 has also been found to inhibit the activity of histone deacetylases, which can lead to changes in gene expression and contribute to the anti-cancer effects of the compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-{[(4,6-diphenyl-2-pyrimidinyl)thio]methyl}-1H-isoindole-1,3(2H)-dione 693868 has a number of advantages for lab experiments. It has been found to be effective against a wide range of cancer cell lines and has been shown to induce cell death at relatively low concentrations. However, 2-{[(4,6-diphenyl-2-pyrimidinyl)thio]methyl}-1H-isoindole-1,3(2H)-dione 693868 has some limitations for lab experiments. It is a relatively complex compound to synthesize, which can make it difficult to obtain in large quantities. Additionally, 2-{[(4,6-diphenyl-2-pyrimidinyl)thio]methyl}-1H-isoindole-1,3(2H)-dione 693868 has been found to be toxic to normal cells, which can limit its potential applications in cancer treatment.
Direcciones Futuras
There are a number of future directions for research on 2-{[(4,6-diphenyl-2-pyrimidinyl)thio]methyl}-1H-isoindole-1,3(2H)-dione 693868. One area of research is focused on developing more efficient synthesis methods for the compound, which could help to overcome some of the limitations associated with its use in lab experiments. Another area of research is focused on identifying the molecular mechanisms underlying the anti-cancer effects of 2-{[(4,6-diphenyl-2-pyrimidinyl)thio]methyl}-1H-isoindole-1,3(2H)-dione 693868, which could help to identify new targets for cancer treatment. Additionally, there is ongoing research focused on developing new formulations of 2-{[(4,6-diphenyl-2-pyrimidinyl)thio]methyl}-1H-isoindole-1,3(2H)-dione 693868 that could improve its efficacy and reduce its toxicity to normal cells.
Métodos De Síntesis
2-{[(4,6-diphenyl-2-pyrimidinyl)thio]methyl}-1H-isoindole-1,3(2H)-dione 693868 can be synthesized through a multi-step reaction process. The first step involves the reaction of 4,6-diphenyl-2-thiouracil with formaldehyde and ammonium acetate to form 4,6-diphenyl-2-pyrimidinethiol. The second step involves the reaction of 4,6-diphenyl-2-pyrimidinethiol with phthalic anhydride in the presence of acetic anhydride to form 2-{[(4,6-diphenyl-2-pyrimidinyl)thio]methyl}-1H-isoindole-1,3(2H)-dione.
Aplicaciones Científicas De Investigación
2-{[(4,6-diphenyl-2-pyrimidinyl)thio]methyl}-1H-isoindole-1,3(2H)-dione 693868 has been extensively studied for its potential applications in cancer treatment. Research has shown that 2-{[(4,6-diphenyl-2-pyrimidinyl)thio]methyl}-1H-isoindole-1,3(2H)-dione 693868 induces cell death in cancer cells by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. 2-{[(4,6-diphenyl-2-pyrimidinyl)thio]methyl}-1H-isoindole-1,3(2H)-dione 693868 has been found to be effective against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells.
Propiedades
IUPAC Name |
2-[(4,6-diphenylpyrimidin-2-yl)sulfanylmethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17N3O2S/c29-23-19-13-7-8-14-20(19)24(30)28(23)16-31-25-26-21(17-9-3-1-4-10-17)15-22(27-25)18-11-5-2-6-12-18/h1-15H,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJDRFUJARTCRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)SCN3C(=O)C4=CC=CC=C4C3=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4,6-Diphenylpyrimidin-2-yl)sulfanylmethyl]isoindole-1,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

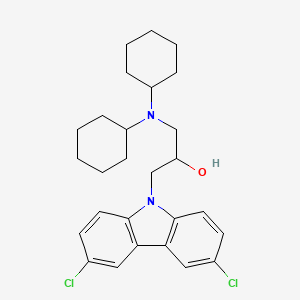
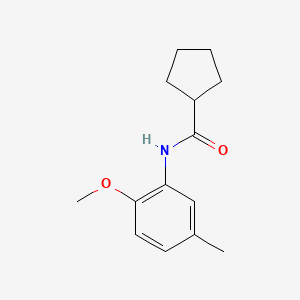

![5-[3-bromo-4-(2-propyn-1-yloxy)benzylidene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5127693.png)
![1-[N-(phenylsulfonyl)glycylglycyl]piperidine](/img/structure/B5127695.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5127696.png)

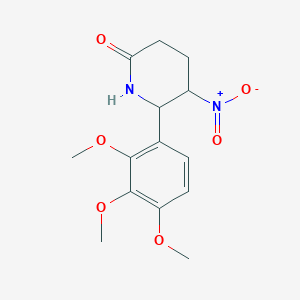
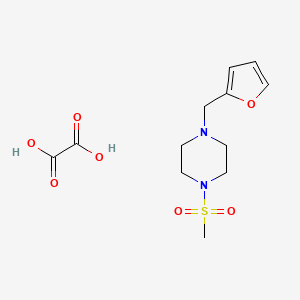
![sodium 4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B5127757.png)
![2-(3-methoxyphenyl)-N-[3-(methylthio)benzyl]acetamide](/img/structure/B5127767.png)
![N-methyl-2-[(8-quinolinyloxy)methyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5127775.png)
![1-(2-fluoro-5-nitrobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B5127781.png)
